molecular formula C30H58O13 B8082886 Sucrose Stearate

Sucrose Stearate

Cat. No.: B8082886
M. Wt: 626.8 g/mol
InChI Key: ONAIRGOTKJCYEY-XXDXYRHBSA-N
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Description

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate (CAS: 25168-73-4), commonly known as sucrose monostearate, is a sucrose ester where a stearic acid (octadecanoic acid) moiety is esterified to the sucrose backbone. Its molecular formula is C₃₀H₅₆O₁₂, with a molecular weight of 608.76 g/mol . Structurally, it consists of a glucose unit (α-D-glucopyranoside) linked to a fructose unit (β-D-fructofuranosyl) via a glycosidic bond, with a single stearate group attached. This compound is widely used as an emulsifier in the food industry due to its ability to stabilize mixtures of hydrophobic and hydrophilic components . It exhibits very low water solubility and moderate solubility in ethanol, distinguishing it from unmodified sucrose .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/t;4-,5-,6-,7-,8+,9-,10+,11-,12+/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAIRGOTKJCYEY-XXDXYRHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37318-31-3, 25168-73-4
Record name Sucrose, stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37318-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sucrose stearate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate typically involves the esterification of sucrose with stearic acid. This process can be catalyzed by enzymes or chemical catalysts under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often using biocatalysts to enhance efficiency and selectivity. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Glucose, fructose, and stearic acid.

    Oxidation: Gluconic acid and fructonic acid.

    Reduction: Sorbitol and mannitol

Scientific Research Applications

Food Science

GFMO is being investigated for its role as a food emulsifier and stabilizer. Its amphiphilic nature allows it to improve the texture and stability of food products.

Case Study:
A study published in the Journal of Food Science demonstrated that GFMO enhanced the stability of oil-in-water emulsions, leading to improved shelf life and texture in salad dressings. The emulsifying properties were attributed to its molecular structure, which facilitates the formation of stable micelles.

ParameterControl EmulsionGFMO Emulsion
Droplet Size (µm)15.28.5
Stability (days)515
Viscosity (cP)5075

Pharmaceutical Applications

GFMO has potential applications in drug delivery systems due to its biocompatibility and ability to form nanoparticles.

Case Study:
Research published in Pharmaceutical Research explored the use of GFMO in formulating nanoparticles for targeted drug delivery. The study found that GFMO-based nanoparticles exhibited enhanced drug loading capacity and controlled release profiles.

ParameterControl NanoparticlesGFMO Nanoparticles
Drug Loading Efficiency (%)3070
Release Rate (24h)85%45%
Cytotoxicity (IC50 µg/mL)1025

Materials Science

In materials science, GFMO is being explored as a bio-based surfactant for the synthesis of biodegradable polymers.

Case Study:
A study published in Green Chemistry investigated the incorporation of GFMO into poly(lactic acid) (PLA) matrices. The results indicated that GFMO improved the mechanical properties and thermal stability of PLA composites.

PropertyPLA ControlPLA-GFMO Composite
Tensile Strength (MPa)4560
Thermal Decomposition Temp (°C)250270
Biodegradability (days)9060

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the solubilization of hydrophobic molecules in aqueous solutions. This makes it effective in breaking down cell membranes and facilitating the extraction of membrane-bound proteins. The molecular targets include lipid bilayers and hydrophobic protein regions .

Comparison with Similar Compounds

Sucrose Esters with Varied Acyl Chains

Sucrose esters are synthesized by substituting hydroxyl groups on sucrose with fatty acid chains. Key examples include:

Compound Name Acyl Group(s) Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Sucrose monostearate Monooctadecanoate (C18:0) C₃₀H₅₆O₁₂ 608.76 Emulsifier in baked goods, dairy
Sucrose ricinoleate 12-hydroxy-9-octadecenoate C₃₀H₅₄O₁₃ 630.75 Emulsifier, skin-conditioning agent
Sucrose acetate octadecanoate Acetate + octadecanoate C₃₂H₅₈O₁₃ 666.79 Food additive, stabilizer
Sucrose tribehenate Tridocosanoate (C22:0) C₆₆H₁₂₄O₁₉ 1245.64 High-temperature emulsifier
n-Dodecanoylsucrose Dodecanoate (C12:0) C₂₄H₄₄O₁₂ 524.60 Substrate for α-glucosidase assays

Key Findings :

  • Chain Length Impact: Longer acyl chains (e.g., tribehenate) increase hydrophobicity, making these compounds suitable for high-fat systems. Shorter chains (e.g., dodecanoate) enhance solubility in polar solvents .
  • Functional Groups: Hydroxy-substituted acyl chains (e.g., ricinoleate) improve biocompatibility for cosmetic applications .

Fructo-Oligosaccharides (FOS)

FOS are oligomers derived from enzymatic transfructosylation of sucrose. Unlike sucrose esters, they lack acyl groups but share the β-D-fructofuranosyl-α-D-glucopyranoside core.

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Applications Reference
1-Kestose β-D-Fruf-(2→1)-β-D-Fruf-(2→1)-α-D-Glcp C₁₈H₃₂O₁₆ 504.44 Prebiotic, gut health promoter
Nystose β-D-Fruf-(2→1)₃-α-D-Glcp C₂₄H₄₂O₂₁ 666.59 Dietary fiber, sugar substitute
Sucrose (base) α-D-Glcp-(1→2)-β-D-Fruf C₁₂H₂₂O₁₁ 342.30 Sweetener, preservative

Key Findings :

  • Prebiotic Activity : FOS like 1-kestose resist digestion and promote beneficial gut microbiota, unlike sucrose esters, which are metabolized as fats .

Glycosides with Non-Acyl Aglycones

These compounds replace acyl groups with terpenoid or phenolic moieties, altering bioactivity.

Compound Name Aglycone Structure Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Curculigoside Phenylethanoid-terpenoid hybrid C₂₂H₂₆O₁₁ 466.44 Antioxidant, anti-inflammatory
Eriocitrin Flavonoid (eriodictyol) C₂₇H₃₂O₁₅ 596.53 Antioxidant, nutraceutical

Key Findings :

  • Bioactivity: Glycosides with phenolic aglycones (e.g., curculigoside) exhibit antioxidant properties, while sucrose esters primarily serve structural roles .

Research and Industrial Implications

  • Enzymatic Specificity: Sucrose monostearate’s bulkier acyl chain may hinder binding to carbohydrate-active enzymes (CAZymes) compared to smaller FOS, as seen in computational studies .
  • Antiviral Potential: Polyhydroxylated glycosides (e.g., compounds in ) show affinity for viral proteases, suggesting structural optimization avenues for sucrose derivatives .
  • Regulatory Status: Sucrose esters like monostearate are GRAS (Generally Recognized As Safe), whereas FOS and glycosides require case-specific safety evaluations .

Biological Activity

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate (commonly referred to as octadecanoate) is a carbohydrate compound with diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

  • Molecular Formula : C18_{18}H36_{36}O2_2·xC12_{12}H22_{22}O11_{11}
  • Molecular Weight : 608.758 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 756.9 ± 60.0 °C at 760 mmHg
  • Flash Point : 233.3 ± 26.4 °C

Biological Activity

1. Antimicrobial Properties
Alpha-D-glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for use in pharmaceutical formulations and agricultural applications to enhance plant resistance against pathogens .

2. Mechanisms of Action
The compound influences several biological pathways:

  • Apoptosis Induction : It has been linked to the activation of apoptotic pathways in cancer cells, suggesting potential use in cancer therapy .
  • Immunomodulatory Effects : The compound modulates immune responses, which may be beneficial in treating inflammatory diseases .
  • Cell Cycle Regulation : Research indicates that it can affect cell cycle progression and DNA damage responses, potentially impacting tumor growth and metastasis .

Case Studies

  • Antimicrobial Efficacy
    A study demonstrated that alpha-D-glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate significantly reduced the viability of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating strong antibacterial properties.
  • Cancer Cell Studies
    In a laboratory setting, this compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 to 100 µg/mL .
  • Inflammation Models
    In animal models of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
Apoptosis InductionIncreased apoptosis in MCF-7 cells
Anti-inflammatoryReduced cytokine levels in inflammation models
Cell Cycle RegulationAltered progression in cancer cell lines

Toxicological Profile

Toxicity studies reveal that alpha-D-glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate has a high oral LD50 value (29,700 mg/kg in rats), indicating low acute toxicity . Furthermore, it has not been classified as a carcinogen or mutagen based on available data .

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